
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is an organic compound characterized by a cyclopropane ring attached to a phenyl group substituted with methoxy and trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxy-3-(trifluoromethyl)benzaldehyde with diazomethane in the presence of a catalyst such as rhodium or copper. The reaction conditions often include low temperatures and an inert atmosphere to ensure the stability of the diazomethane reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as distillation, crystallization, and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and trifluoromethyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid.
Reduction: 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane-1-carbaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(3-Trifluoromethylphenyl)cyclopropane-1-carbaldehyde:
Uniqueness
1-(4-Methoxy-3-(trifluoromethyl)phenyl)cyclopropane-1-carbaldehyde is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric effects. These features make it a valuable compound for various chemical transformations and applications in research.
特性
分子式 |
C12H11F3O2 |
|---|---|
分子量 |
244.21 g/mol |
IUPAC名 |
1-[4-methoxy-3-(trifluoromethyl)phenyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C12H11F3O2/c1-17-10-3-2-8(11(7-16)4-5-11)6-9(10)12(13,14)15/h2-3,6-7H,4-5H2,1H3 |
InChIキー |
JMONEZKEOQAZHG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2(CC2)C=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13557065.png)
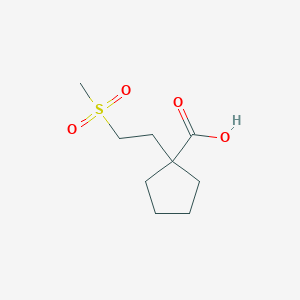
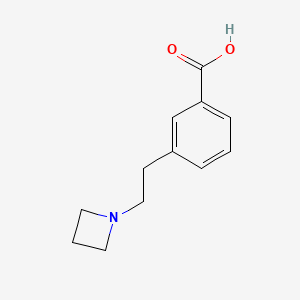
![3-{[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]formamido}propanoicacidhydrochloride](/img/structure/B13557100.png)

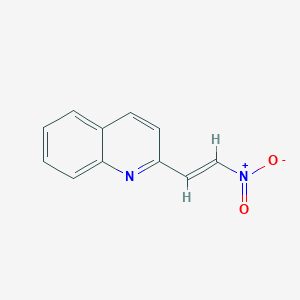
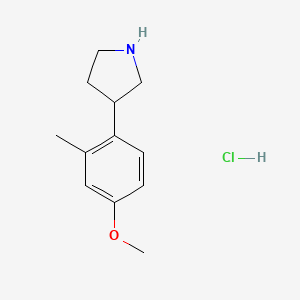
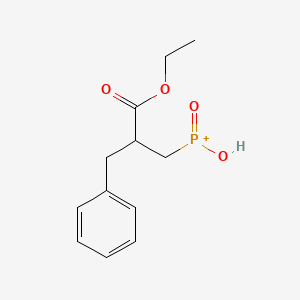

![3-Methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2]oxazolo[5,4-b]pyridine](/img/structure/B13557116.png)
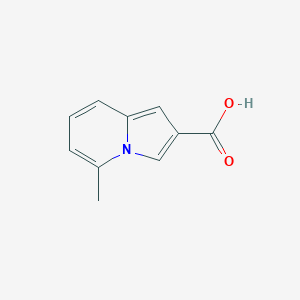
![(Hexahydro-6aH-cyclopenta[b]furan-6a-yl)methanamine hydrochloride](/img/structure/B13557130.png)
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide hydrochloride](/img/structure/B13557139.png)
![L-Alanine, 3-[(R)-methylsulfinyl]-](/img/structure/B13557145.png)
